molecular formula C11H15BrClN B1450700 3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride CAS No. 2059989-01-2

3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride

Cat. No. B1450700
M. Wt: 276.6 g/mol
InChI Key: MAXCEPBSRTWWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Bromophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1187931-39-0 . It has a molecular weight of 262.58 .


Synthesis Analysis

While specific synthesis methods for “3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride” were not found, similar compounds such as pyrazoline derivatives have been synthesized for biological applications .


Molecular Structure Analysis

The InChI code for “3-(4-Bromophenyl)pyrrolidine hydrochloride” is 1S/C10H12BrN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H .


Physical And Chemical Properties Analysis

“3-(4-Bromophenyl)pyrrolidine hydrochloride” is a solid at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study on the synthesis, antimicrobial activity, and quantum chemical investigation of novel succinimide derivatives, including compounds related to 3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride, demonstrated promising in vitro antifungal activities against several test fungi. One of the compounds exhibited significant inhibitory activities, suggesting potential as novel fungicides. Density functional theory (DFT) calculations were used to explore the structure-activity relationship, indicating the importance of bromo derivatives in antimicrobial applications (Cvetković et al., 2019).

Electrodialysis Applications

Research into anion exchange membranes (AEMs) for electrodialysis applications has included the use of structures similar to 3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride. These AEMs, designed for water purification and desalination, have shown excellent stability and efficiency, with specific attention to their structural integrity and ionic conductivity in challenging environments. The study highlights the potential of bromophenyl derivatives in enhancing the performance of AEMs used in electrodialysis, showcasing the compound's versatility beyond biomedical applications (Jiang et al., 2018).

Antioxidant Activity

The synthesis of ammonium salts of 4-(3-bromophenyl)-5-methoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2-(1H)-one, a compound structurally related to 3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride, has been investigated for antioxidant activities. These compounds showed significant inhibitory activity on the superoxide-generating ability of mitochondria, suggesting their potential in combating oxidative stress in both liver and tumor tissues (Kushnir et al., 2015).

Corrosion Inhibition

Novel cationic surfactants, including 1-dodecyl-2-(phenethylimino)-1-methylpyrrolidin-1-ium bromide, a structure bearing resemblance to 3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride, have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas applications. These surfactants demonstrated a good ability to inhibit corrosion, suggesting that bromophenyl derivatives could play a crucial role in the development of more effective corrosion inhibitors for industrial applications (Hegazy et al., 2016).

Safety And Hazards

While specific safety and hazard information for “3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride” was not found, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

While specific future directions for “3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride” were not found, similar compounds like “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole” have been used as a new key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phase .

properties

IUPAC Name

3-(4-bromophenyl)-4-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-8-6-13-7-11(8)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXCEPBSRTWWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride
Reactant of Route 2
3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride
Reactant of Route 3
3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride
Reactant of Route 4
3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride
Reactant of Route 5
3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride
Reactant of Route 6
3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.